molecular formula C17H11BrFNO2S2 B2895940 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 387873-44-1

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2895940
CAS No.: 387873-44-1
M. Wt: 424.3
InChI Key: FKMGNNYORZNEIJ-OQLLNIDSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A (5-bromo-2-methoxyphenyl)methylidene group at position 5, contributing steric bulk and electron-withdrawing properties via bromine.
  • A 2-sulfanylidene (thioxo) group, which influences hydrogen bonding and tautomeric stability.
    The E-configuration at the methylidene double bond ensures planar geometry, critical for binding to biological targets like kinases or antimicrobial enzymes .

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO2S2/c1-22-14-7-2-11(18)8-10(14)9-15-16(21)20(17(23)24-15)13-5-3-12(19)4-6-13/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMGNNYORZNEIJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thiosemicarbazide to form a thiazolidinone intermediate.

    Introduction of the Bromine and Methoxy Groups: The intermediate is then subjected to bromination and methoxylation reactions to introduce the bromine and methoxy groups at the desired positions.

    Formation of the Final Compound: The final step involves the condensation of the brominated and methoxylated intermediate with a fluorinated benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported the effectiveness of similar compounds in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Thiazolidinones have been investigated for their anticancer effects. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of thiazolidinone derivatives, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolidinone derivatives, including the compound in focus. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
  • Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further investigation for cancer therapy applications.
  • Inflammation Model Testing : Experimental models assessing the anti-inflammatory effects showed that the compound significantly reduced inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of microbial growth, reduction of inflammation, or induction of cancer cell apoptosis.

Comparison with Similar Compounds

Structural Analogues with Variations at Position 3
Compound Name Substituent (Position 3) Substituent (Position 5) Halogen(s) Molecular Formula Key Properties/Applications
Target Compound 4-Fluorophenyl 5-Bromo-2-methoxyphenyl Br, F C₁₇H₁₂BrFNO₂S₂ Kinase inhibition, antimicrobial research
(5E)-5-[(5-Bromo-2-Methoxyphenyl)Methylidene]-3-Ethyl-2-Sulfanylidene-1,3-Thiazolidin-4-One Ethyl 5-Bromo-2-methoxyphenyl Br C₁₃H₁₂BrNO₂S₂ Reduced steric hindrance, improved solubility
(5E)-3-(3-Chlorophenyl)-5-[(2-Methoxyphenyl)Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One 3-Chlorophenyl 2-Methoxyphenyl Cl C₁₇H₁₁ClNO₂S₂ Antimicrobial activity, higher logP
(5E)-5-[(4-Chlorophenyl)Methylidene]-3-Phenyl-2-Sulfanylidene-1,3-Thiazolidin-4-One Phenyl 4-Chlorophenyl Cl C₁₆H₁₀ClNOS₂ Pharmaceutical intermediate

Key Observations :

  • 4-Fluorophenyl (target) vs. ethyl (): Fluorine’s electronegativity enhances target specificity compared to ethyl’s nonpolar nature.
Analogues with Variations at Position 5
Compound Name Substituent (Position 5) Substituent (Position 3) Halogen(s) Molecular Formula Notable Features
5-[5-(4-Bromo-Phenyl)-Furan-2-YlMethylene]-3-Ethyl-2-Thioxo-Thiazolidin-4-One 4-Bromophenyl-furan Ethyl Br C₁₆H₁₃BrN₂O₂S₂ Furan ring enhances π-stacking interactions
(5E)-5-(5-Bromo-3-Ethoxy-2-Hydroxybenzylidene)-1,3-Thiazolidine-2,4-Dione 5-Bromo-3-ethoxy-2-hydroxybenzylidene Br C₁₃H₁₁BrNO₅S Hydroxy group enables H-bonding; thiazolidinedione core

Key Observations :

  • Hydroxy-substituted derivatives () form intramolecular H-bonds, enhancing stability but reducing membrane permeability.
Stereochemical and Tautomeric Variants
Compound Name Configuration Tautomerism Key Structural Feature Reference
(5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One Z Thioxo Hydroxy group enables dimerization via H-bonds
(5E)-5-[(3-Iodophenyl)Methylidene]-3-Phenyl-2-Sulfanylidene-1,3-Thiazolidin-4-One E Thioxo Iodine’s polarizability enhances binding

Key Observations :

  • Z-configuration () disrupts planarity, reducing affinity for flat binding pockets.
  • Iodine substitution () increases molecular weight and polarizability compared to bromine in the target compound.

Biological Activity

The compound (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.

Structure and Synthesis

The compound features a thiazolidin-4-one core with various substituents that enhance its biological activity. The synthesis typically involves the reaction of 2-thiazolidinone derivatives with aldehydes or ketones under acidic conditions. The presence of bromine and fluorine substituents is significant as they can influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that various thiazolidinone compounds inhibited the growth of Escherichia coli and Staphylococcus aureus, with inhibition percentages ranging from 53.84% to 91.66% depending on the substituents present on the phenyl ring .

CompoundInhibition (%)Target Bacteria
2-(Chlorophenyl-imino)thiazolidin-4-one88.46%E. coli
5-Benzylidene-2,4-thiazolidinedione91.66%S. aureus

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, a derivative similar to the compound showed selective cytotoxicity against the NCI-H292 human lung carcinoma cell line, with an IC50 value of 1.26 µg/mL after 72 hours of incubation . This indicates a strong potential for developing anticancer agents from this class of compounds.

Case Study:
In a comparative study, several thiazolidinone derivatives were tested against various cancer cell lines, including K-562 (human leukemia) and NCI-H292 (lung carcinoma). Compounds exhibited IC50 values ranging from 1.38 µg/mL to 4.25 µg/mL, indicating their effectiveness in inhibiting cancer cell proliferation .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. A study indicated that certain derivatives could significantly reduce oxidative stress markers in vitro, suggesting their potential use in managing oxidative stress-related diseases . The antioxidant activity is often measured using assays like ABTS or DPPH, where compounds demonstrate varying degrees of radical scavenging ability.

The mechanisms underlying the biological activities of thiazolidinone derivatives are multifaceted:

  • Antibacterial Mechanism: The compounds may disrupt bacterial cell wall synthesis or inhibit enzyme activity critical for bacterial survival.
  • Anticancer Mechanism: They may induce apoptosis in cancer cells through mitochondrial depolarization and DNA fragmentation pathways.
  • Antioxidant Mechanism: These compounds can neutralize free radicals and chelate metal ions that catalyze oxidative stress.

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